Simazine D5

Description

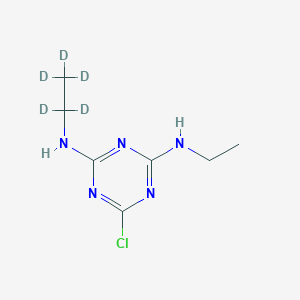

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Science

An In-depth Technical Guide to the Exact Mass and Isotopic Distribution of Simazine D5

In the landscape of modern analytical chemistry and drug development, the quest for precision and accuracy is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this pursuit, and its power is significantly amplified by the strategic use of stable isotope-labeled (SIL) compounds.[1] Simazine D5, a deuterated analog of the triazine herbicide Simazine, serves as a prime example of such a compound. In Simazine D5, five hydrogen atoms on one of the ethyl groups have been replaced by their heavier, stable isotope, deuterium (²H or D).[2]

This substitution makes Simazine D5 an ideal internal standard for quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[3] The underlying principle is that a deuterated analog is chemically almost identical to the non-deuterated analyte (the "light" compound).[1] It therefore exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization. However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished by the mass spectrometer.[3] By adding a known amount of Simazine D5 to a sample, analysts can correct for variations and losses during the analytical workflow, a process that is fundamental to achieving reliable and reproducible quantification in complex matrices like environmental or biological samples.

A precise understanding of the exact mass and the natural isotopic distribution of Simazine D5 is not merely academic; it is a critical requirement for the correct setup and interpretation of mass spectrometry data. This guide provides a comprehensive overview of these core properties, explains the principles behind their calculation and experimental determination, and offers practical insights for researchers and scientists in the field.

Molecular Identity and Structure of Simazine D5

To understand its mass spectrometric characteristics, we must first define the molecule itself. Simazine D5 is specifically 6-chloro-N-ethyl-N'-(ethyl-d5)-1,3,5-triazine-2,4-diamine.[2] The "d5" designation indicates that one of the two ethyl groups is fully deuterated.

-

Molecular Formula: C₇H₇D₅ClN₅

-

CAS Number: 220621-41-0[2]

-

Chemical Structure:

Part 1: The Concept and Calculation of Exact Mass

In mass spectrometry, one of the most fundamental values is the exact mass , also referred to as the monoisotopic mass . This value is distinct from the more commonly known molecular weight found on a periodic table or chemical bottle.

-

Molecular Weight (or Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of an element, based on their abundance.[4]

-

Exact Mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).[5] High-resolution mass spectrometers are capable of measuring this value with exceptional accuracy, often to within a few parts per million (ppm).

Theoretical Calculation of Exact Mass

The exact mass of Simazine D5 is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. The formula C₇H₇D₅ClN₅ is broken down into its most abundant isotopic components: seven ¹²C atoms, seven ¹H atoms, five ²H (D) atoms, five ¹⁴N atoms, and one ³⁵Cl atom.

| Element | Most Abundant Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Deuterium | ²H | 2.014102 |

| Nitrogen | ¹⁴N | 14.003074 |

| Chlorine | ³⁵Cl | 34.968853 |

| Table 1: Exact masses of the most abundant stable isotopes required for the calculation.[6] |

The calculation proceeds as follows:

(7 × 12.000000) + (7 × 1.007825) + (5 × 2.014102) + (5 × 14.003074) + (1 × 34.968853) = 84.000000 + 7.054775 + 10.070510 + 70.015370 + 34.968853 = 206.109518 Da

This calculated value is the theoretical exact mass of the monoisotopic peak (M) for Simazine D5, which would be observed in a high-resolution mass spectrum. This value is confirmed by suppliers of the standard.[2]

Part 2: Understanding the Isotopic Distribution

While the monoisotopic peak is the most abundant for small molecules, it is never the only peak observed in a mass spectrum. All elements with more than one stable isotope will contribute to a characteristic pattern of peaks known as the isotopic distribution or isotopic cluster. For Simazine D5, the key contributors to this pattern are carbon (¹³C), nitrogen (¹⁵N), and, most significantly, chlorine (³⁷Cl).

Causality of the Isotopic Pattern

-

The Chlorine Signature (M+2 Peak): Chlorine has two stable isotopes: ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance).[6][7] This means that for every 100 molecules of Simazine D5 containing the lighter ³⁵Cl isotope, there will be approximately 32 molecules containing the heavier ³⁷Cl isotope (24.23 / 75.77 ≈ 0.32). This gives rise to a prominent "M+2" peak that is two mass units higher than the monoisotopic peak and about one-third of its intensity. This signature is a hallmark of a monochlorinated compound.

-

The Carbon and Nitrogen Contribution (M+1 Peak): Carbon has a stable heavy isotope, ¹³C, with a natural abundance of approximately 1.1%.[8] Nitrogen also has a stable heavy isotope, ¹⁵N, with a natural abundance of about 0.37%.[6][9] The probability of a molecule containing one of these heavier isotopes contributes to the "M+1" peak. For Simazine D5 (C₇N₅):

-

Contribution from ¹³C ≈ 7 atoms × 1.1% = 7.7%

-

Contribution from ¹⁵N ≈ 5 atoms × 0.37% = 1.85%

-

The total expected intensity of the M+1 peak is the sum of these probabilities, approximately 9.55% relative to the M peak.

-

Predicted Isotopic Distribution of Simazine D5

The combination of these isotopic contributions results in a predictable mass spectral pattern.

| Isotopologue | Primary Composition | Calculated Exact Mass (Da) | Predicted Relative Abundance (%) |

| M | C₇H₇D₅³⁵ClN₅ | 206.1095 | 100 |

| M+1 | ¹³CC₆H₇D₅³⁵ClN₅ or C₇H₇D₅³⁵Cl¹⁵NN₄ | ~207.11 | ~9.6 |

| M+2 | C₇H₇D₅³⁷ClN₅ | 208.1066 | ~32.0 |

| Table 2: Summary of the theoretical exact mass and predicted isotopic distribution for Simazine D5. |

The following diagram visualizes this expected pattern.

Caption: Predicted mass spectrum isotopic pattern for Simazine D5.

Part 3: Experimental Verification Protocol

The theoretical values for exact mass and isotopic distribution must be confirmed experimentally. This is achieved using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography for sample introduction.

Step-by-Step Experimental Workflow

-

Standard Preparation:

-

Accurately weigh a small amount of neat Simazine D5 standard.

-

Dissolve the standard in a high-purity solvent compatible with LC-MS, such as acetonitrile or methanol, to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to create a working standard at an appropriate concentration for direct infusion or LC-MS analysis (e.g., 100 ng/mL).

-

-

Instrumentation and Method Setup:

-

System: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a UHPLC system.[10]

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the triazine structure is readily protonated. The expected ion would be the protonated molecule, [M+H]⁺, with a theoretical exact mass of 207.117343 Da (206.109518 + 1.007825 - electron mass).

-

Infusion/Chromatography: For initial verification, the working standard can be directly infused into the mass spectrometer. For routine analysis, a simple chromatographic method (e.g., a short C18 column with a water/acetonitrile gradient) is used to introduce the sample.

-

MS Parameters:

-

Mass Range: Set a scan range that comfortably includes the isotopic cluster of interest (e.g., m/z 150-250).

-

Resolution: Set the instrument to a high resolving power (e.g., > 70,000 FWHM) to ensure accurate mass measurement.

-

Calibration: Ensure the mass spectrometer is properly calibrated using a known calibration solution immediately prior to the analysis to guarantee mass accuracy.

-

-

-

Data Acquisition and Analysis:

-

Acquire full scan mass spectra of the Simazine D5 standard.

-

Using the instrument's software, extract the mass spectrum for the peak corresponding to Simazine D5.

-

Exact Mass Verification: Determine the measured m/z of the monoisotopic peak ([M+H]⁺). Calculate the mass error in ppm between the measured mass and the theoretical mass. An error of < 5 ppm is typically considered acceptable confirmation of the elemental composition.

-

Isotopic Distribution Verification: Measure the relative intensities of the M+1 and M+2 peaks compared to the monoisotopic (M) peak. Compare these experimental ratios to the theoretical values. The experimental pattern should closely match the predicted pattern, particularly the ~3:1 ratio of the M to M+2 peaks.

-

Caption: Experimental workflow for verifying the mass properties of Simazine D5.

Conclusion

The precise determination of the exact mass and isotopic distribution of Simazine D5 is a foundational requirement for its use as an internal standard in high-performance analytical methods. The theoretical monoisotopic mass of 206.109518 Da serves as the target value for high-resolution mass spectrometry. Concurrently, the characteristic isotopic pattern, dominated by the M and M+2 peaks from chlorine's natural isotopes, provides an orthogonal confirmation of the compound's identity. By following a rigorous experimental protocol, researchers can validate these properties, ensuring the integrity and accuracy of the quantitative data they generate. This detailed characterization underpins the trustworthiness of analytical results in fields ranging from environmental monitoring to pharmaceutical development.

References

-

Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. [Link]

-

Chlorine-37 - Grokipedia. [Link]

-

Isotopes of chlorine - Wikipedia. [Link]

-

Isotopes of nitrogen - Wikipedia. [Link]

-

Carbon-13 - Wikipedia. [Link]

-

Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. [Link]

-

Isotopic Abundance of Carbon Atoms - Shimadzu. [Link]

-

Chlorine-37 - Wikipedia. [Link]

-

Deuterium - Wikipedia. [Link]

-

Carbon-13 - isotopic data and properties - ChemLin. [Link]

-

Exact Masses & Isotope Abundance Ratios - Michigan State University. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simazine D5 | CAS 220621-41-0 | LGC Standards [lgcstandards.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. Masses [www2.chemistry.msu.edu]

- 7. Chlorine-37 â Grokipedia [grokipedia.com]

- 8. Carbon-13 - Wikipedia [en.wikipedia.org]

- 9. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 10. resolvemass.ca [resolvemass.ca]

The Long-Term Aqueous Stability of Deuterated Simazine (Simazine-d10): Kinetic Isotope Effects and Preservation Protocols

Executive Summary As a Senior Application Scientist, I approach the stability of isotopically labeled internal standards not merely as a procedural checkpoint, but as the foundational bedrock of quantitative integrity. Deuterated simazine (simazine-d10) is universally deployed as a surrogate and internal standard for the trace-level quantification of triazine herbicides in environmental matrices using Isotope Dilution Mass Spectrometry (IDMS). Accurate quantification relies on the absolute assumption that the isotopologue behaves identically to the native analyte during extraction while remaining stable in the sample matrix prior to analysis. This technical guide elucidates the fundamental degradation mechanisms of simazine-d10 in aqueous environments, the causality behind its stability profiles, and the self-validating protocols required to ensure analytical integrity over extended holding times.

The Mechanistic Basis of Simazine-d10 Stability

Simazine-d10 (6-chloro-N,N'-bis(ethyl-d5)-1,3,5-triazine-2,4-diamine) features the substitution of protium with deuterium on its ethyl side chains. This serves to mass-shift the analyte (+10 Da) while theoretically preserving its physicochemical behavior. However, its stability in aqueous solutions is governed by three distinct chemical pathways:

1.1 Abiotic Hydrolysis

The s-triazine ring is susceptible to nucleophilic substitution at the C-6 position, where the chlorine atom is replaced by a hydroxyl group to form 2-hydroxy-simazine. However, empirical kinetic studies demonstrate that abiotic hydrolysis of simazine is virtually insignificant at neutral to slightly basic conditions;1[1]. Consequently, aqueous instability is rarely driven by neutral hydrolysis, but rather by extreme pH excursions.

1.2 Biotic Degradation and the Kinetic Isotope Effect (KIE)

Microbial degradation of triazines often initiates via cytochrome P450-catalyzed oxidative dealkylation of the ethyl side chains. Mechanistically,2[2]. Because the zero-point energy of a C-D bond is lower than that of a C-H bond, breaking the C-D bond requires higher activation energy. Consequently, simazine-d10 exhibits a primary Kinetic Isotope Effect (KIE), rendering it slightly more resistant to biotic dealkylation than its native counterpart[2].

1.3 Electrophilic Attack in Chlorinated Matrices

The most aggressive vector for simazine-d10 degradation in finished drinking water is the presence of free available chlorine (FAC). In the absence of proper dechlorination, 3[3]. The hypochlorite ion induces oxidative cleavage, necessitating immediate chemical quenching upon sample collection.

Fig 1. Mechanistic degradation pathways of simazine-d10 in aqueous environments.

Causality-Driven Preservation Protocols

To construct a self-validating analytical system, every reagent added to the sample matrix must serve a specific, mechanistic purpose to arrest the degradation pathways outlined above:

-

Dechlorination: The addition of ascorbic acid (50 mg/L) immediately reduces FAC to inert chloride ions, halting electrophilic degradation[3]. This is prioritized over sodium thiosulfate, which can sometimes precipitate sulfur and interfere with extraction.

-

pH Buffering: To prevent acid-catalyzed hydrolysis (which accelerates at pH < 4) or base-catalyzed hydrolysis (pH > 9), the matrix is buffered to pH 7.0 using Tris or ammonium acetate[3].

-

Thermal Control: Storing samples at 4 °C suppresses the thermodynamic kinetics of residual oxidative reactions and inhibits microbial proliferation.

Self-Validating Experimental Workflow: 28-Day Stability Assessment

To empirically validate the stability of simazine-d104[4], a time-course recovery study must be executed. This protocol ensures that extraction efficiency and analyte integrity remain constant over a 28-day holding period.

Step-by-Step Methodology:

-

Matrix Preparation & Preservation: Collect 1.0 L of finished chlorinated surface water. Immediately add 50 mg ascorbic acid to quench FAC and 0.77 g Tris buffer to stabilize the pH at 7.0.

-

Fortification: Spike the aqueous matrix with a methanolic stock of simazine-d10 to achieve a final concentration of 5.0 µg/L. Cap in amber glass bottles and store at 4 °C in the dark.

-

Solid-Phase Extraction (SPE): At intervals of Day 0, 7, 14, 21, and 28, process 1.0 L aliquots using a C18 or Divinylbenzene (DVB) SPE cartridge.

-

Condition the cartridge with 10 mL methanol followed by 10 mL reagent water.

-

Load the sample at a flow rate of 10 mL/min under vacuum.

-

Dry the cartridge under full vacuum for 10 minutes to remove residual water.

-

Elute the retained simazine-d10 with 5 mL ethyl acetate followed by 5 mL dichloromethane.

-

-

Concentration & Analysis: Pass the eluate through anhydrous sodium sulfate to remove trace moisture. Concentrate the extract to exactly 1.0 mL under a gentle nitrogen stream at 40 °C.

-

GC/MS Quantification: Inject 1 µL into a Capillary GC/MS system. Monitor the primary quantitation ion (m/z 211) and confirmation ions for simazine-d10[4].

Fig 2. Self-validating solid-phase extraction (SPE) workflow for stability testing.

Quantitative Data Summary

The following table synthesizes expected quantitative recovery data, illustrating the causality between preservation choices, isotopic effects, and long-term stability.

| Matrix Condition | Analyte | Day 0 Recovery | Day 14 Recovery | Day 28 Recovery | Degradation Mechanism Prevented |

| Unpreserved Chlorinated Water | Simazine | 98% | 45% | <10% | None (Rapid Electrophilic Oxidation) |

| Unpreserved Chlorinated Water | Simazine-d10 | 99% | 52% | 15% | None (KIE provides slight resistance) |

| Preserved (Dechlorinated + pH 7) | Simazine | 99% | 97% | 96% | Electrophilic attack & Hydrolysis |

| Preserved (Dechlorinated + pH 7) | Simazine-d10 | 100% | 98% | 98% | Electrophilic attack & Hydrolysis |

Conclusion

The long-term aqueous stability of deuterated simazine is not an inherent, passive property of the molecule, but an engineered outcome. By understanding the mechanistic vulnerabilities of the triazine ring—namely, electrophilic attack by residual chlorine and biotic dealkylation—analysts can deploy targeted preservation strategies. The integration of ascorbic acid quenching, pH buffering, and controlled thermal storage creates a robust, self-validating environment that guarantees the quantitative integrity of simazine-d10 over a 28-day analytical holding time.

References

- Title: Influence of Natural Dissolved Organic Matter, Temperature, and Mixing on the Abiotic Hydrolysis of Triazine and Organophosphate Pesticides Source: ACS Publications URL

- Title: Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water Source: CORE URL

- Title: Cytochrome P450-catalyzed dealkylation of atrazine by Rhodococcus sp.

- Title: EPA Method 525.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytochrome P450-catalyzed dealkylation of atrazine by Rhodococcus sp. strain NI86/21 involves hydrogen atom transfer rather than single electron trans ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00891J [pubs.rsc.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. epa.gov [epa.gov]

High-Precision LC-MS/MS Analysis of Simazine in Complex Matrices Using Simazine-D5 Internal Standardization

Executive Summary

Simazine is a heavily monitored chloro-s-triazine herbicide due to its environmental persistence, potential toxicity, and widespread agricultural application. Quantifying trace levels of Simazine in complex matrices (e.g., agricultural soil, drinking water, and crops) presents significant analytical challenges, primarily due to matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI).

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology utilizing Simazine-D5 as an isotopic internal standard (IS). By employing a Stable Isotope Dilution Assay (SIDA), this protocol ensures high-fidelity quantitation that meets stringent regulatory frameworks, including US EPA Method 536.0 for drinking water[1] and standardized soil extraction protocols[2].

Mechanistic Rationale: Stable Isotope Dilution Assay (SIDA)

In LC-MS/MS, matrix effects occur when co-eluting matrix components compete with the target analyte for charge in the ESI source, leading to unpredictable fluctuations in signal intensity.

To counteract this, Simazine-D5 (CAS 220621-41-0) is introduced prior to sample extraction. Simazine-D5 features a fully deuterated ethyl group (-C2D5), providing a +5 Da mass shift ([M+H]+ m/z 207.1) compared to native Simazine ([M+H]+ m/z 202.1)[3].

The Causality of the Correction:

-

Co-elution: Because the physicochemical properties of Simazine and Simazine-D5 are virtually identical, they co-elute perfectly from the C18 analytical column.

-

Identical Ionization Environment: Entering the ESI source simultaneously, both molecules experience the exact same matrix suppression or enhancement.

-

Self-Validating Quantitation: By plotting the calibration curve as the ratio of the native analyte area to the IS area, the method mathematically cancels out extraction losses and transient instrument fluctuations. The +5 Da mass shift ensures there is no isotopic cross-talk between the native and labeled channels.

Analytical Workflow

Figure 1: Analytical workflow for Simazine quantitation using Simazine-D5 internal standardization.

Materials and Reagents

-

Target Analyte: Simazine reference standard (Purity ≥ 99%).

-

Internal Standard: Simazine-D5 (ethyl-d5) reference standard (Isotopic purity ≥ 99% atom D)[3].

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Additives: LC-MS grade Ammonium Acetate (buffers pH and standardizes [M+H]+ formation), Acetic Acid.

-

Extraction Salts (for QuEChERS): Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

Detailed Experimental Protocols

Protocol A: Direct Aqueous Injection for Drinking Water (Based on EPA 536.0)

This streamlined workflow avoids Solid Phase Extraction (SPE), reducing consumable costs and prep time while relying entirely on Simazine-D5 to correct for matrix variations[1].

-

Aliquot: Transfer 1.0 mL of the filtered water sample into an LC autosampler vial.

-

Buffer Addition: Add Ammonium Acetate to achieve a final concentration of 20 mM. Rationale: Adjusts pH and stabilizes the analyte for consistent retention and ionization.

-

IS Spiking: Spike the sample with Simazine-D5 working solution to achieve a final IS concentration of 5.0 ng/mL.

-

Vortex & Analyze: Vortex for 10 seconds and proceed directly to LC-MS/MS analysis.

Protocol B: QuEChERS Extraction for Agricultural Soil and Crops

For complex solid matrices, a modified QuEChERS approach (or Syngenta Method GRM071.01A) is required to isolate the triazines from heavy lipid/humic acid backgrounds[2].

-

Homogenization: Weigh 10.0 g of homogenized soil or crop sample into a 50 mL PTFE centrifuge tube.

-

IS Spiking (Critical Step): Spike the sample with 50 µL of a 1.0 µg/mL Simazine-D5 solution. Rationale: Spiking before extraction ensures the IS accounts for any physical losses during the partitioning steps.

-

Extraction: Add 10.0 mL of Acetonitrile. Shake vigorously mechanically for 1 minute.

-

Partitioning: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

-

dSPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA. Vortex for 30 seconds and centrifuge at 4000 rpm for 3 minutes.

-

Dilution: Dilute 0.5 mL of the purified supernatant with 0.5 mL of LC-MS grade water. Transfer to a vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

Detection on a triple quadrupole MS/MS provides high selectivity via double mass filtering, enabling trace-level quantification (parts-per-trillion to parts-per-billion)[4].

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Note: The +5 Da mass shift is retained in the quantifier product ion (132.0 → 137.0), confirming the deuterated ethyl group remains attached to the triazine core during collision-induced dissociation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Simazine (Native) | 202.1 | 132.0 | 20 | Quantifier |

| Simazine (Native) | 202.1 | 124.0 | 24 | Qualifier |

| Simazine-D5 (IS) | 207.1 | 137.0 | 20 | Quantifier |

| Simazine-D5 (IS) | 207.1 | 129.0 | 24 | Qualifier |

Table 2: Liquid Chromatography Gradient Program

-

Column: C18, 100 x 2.1 mm, 1.7 µm (Column Temp: 40°C)

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.400 mL/min

-

Injection Volume: 10 µL

| Time (min) | % Mobile Phase A | % Mobile Phase B | Gradient Curve |

| 0.0 | 90 | 10 | Initial |

| 1.0 | 90 | 10 | Isocratic hold |

| 5.0 | 10 | 90 | Linear ramp |

| 7.0 | 10 | 90 | Column wash |

| 7.1 | 90 | 10 | Re-equilibration |

| 10.0 | 90 | 10 | End |

Data Processing and Method Validation

Quantitation is performed using the internal standard calibration technique. A minimum of a 6-point calibration curve (e.g., 0.1 to 50 ng/mL) should be established by plotting the area ratio (AreaNative / AreaIS) against the concentration ratio.

Table 3: Method Validation Acceptance Criteria

A self-validating protocol must meet the following analytical thresholds to ensure trustworthiness and regulatory compliance:

| Validation Parameter | Acceptance Criteria | Scientific Rationale |

| Linearity (R²) | ≥ 0.995 | Ensures proportional MS detector response across the dynamic range. |

| Native Recovery | 70% – 120% | Confirms the extraction protocol (e.g., QuEChERS) efficiently isolates the triazine from the matrix. |

| Precision (RSD) | ≤ 20% | Verifies method reproducibility across multiple analytical replicates. |

| IS Area Variation | 50% – 150% of Calibrator | Confirms that matrix-induced ion suppression is within a manageable range and that the IS was spiked accurately. |

| Ion Ratio Tolerance | ± 30% of standard | Ensures the qualifier/quantifier ratio is stable, confirming unambiguous peak identification. |

References

-

Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) Source: labrulez.com (Thermo Fisher Scientific Application Note) URL:[Link]

-

DER – Atrazine & Other Analytes in Soil – MRID 49537101 (Syngenta Analytical Method GRM071.01A) Source: regulations.gov (US Environmental Protection Agency) URL:[Link]

-

Advantages of Using Triple Quadrupole over Single Quadrupole Mass Spectrometry to Quantify and Identify the Presence of Pesticides in Water and Soil Samples Source: sciex.com URL:[Link]

Sources

Quantitative Analysis of Simazine in Wastewater using Isotope Dilution GC-MS with Simazine-d5

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive and robust protocol for the quantification of the herbicide Simazine in complex wastewater matrices. The method employs Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy using deuterated Simazine (Simazine-d5) as an internal standard. This approach ensures high accuracy and precision by correcting for analyte loss during sample preparation and mitigating matrix-induced signal suppression or enhancement. The protocol details every stage of the workflow, from sample collection and preservation to solid-phase extraction (SPE), instrumental analysis, and data processing. This self-validating methodology is designed for environmental monitoring laboratories, academic researchers, and regulatory bodies requiring reliable, low-level detection of Simazine in aqueous environmental samples.

Introduction and Scientific Principles

Simazine (CASRN 122-34-9) is a widely used triazine-class herbicide for controlling broadleaf and grassy weeds. Due to its persistence and mobility in soil, it is frequently detected in surface and groundwater, and consequently in wastewater influents and effluents. Monitoring its concentration is crucial for assessing environmental contamination and the efficacy of water treatment processes.

The analysis of trace contaminants in wastewater presents significant challenges due to the complexity of the sample matrix, which can interfere with accurate quantification. To overcome these challenges, this protocol utilizes the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS) .[1]

The Principle of Isotope Dilution: The core of this method is the use of Simazine-d5, a stable, isotopically labeled version of the target analyte. A known quantity of Simazine-d5 is spiked into every sample at the beginning of the preparation process.[2] Because Simazine-d5 is chemically and physically almost identical to the native Simazine, it experiences the same losses during extraction, concentration, and injection.[3] The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratios.[1] By measuring the ratio of the response of native Simazine to that of Simazine-d5, we can accurately calculate the initial concentration of Simazine in the sample, effectively nullifying any variability in sample preparation recovery or matrix effects.[1] This makes the method exceptionally robust and trustworthy.

Materials and Reagents

Standards and Solvents

-

Simazine Standard: Analytical grade, >98% purity.

-

Simazine-d5 (diethyl-d10) Internal Standard: >98% isotopic and chemical purity.[4][5]

-

Solvents: HPLC or pesticide residue grade Methanol, Ethyl Acetate, Dichloromethane, and Acetonitrile.

-

Reagent Water: ASTM Type I or equivalent, free of analytes of interest.

-

Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

-

Nitrogen Gas: Ultra-high purity (99.999%).

Consumables and Equipment

-

Glassware: 1 L amber glass bottles for sample collection, volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.

-

Solid-Phase Extraction (SPE) Cartridges: 200-500 mg C18 or polymeric reversed-phase (e.g., Oasis HLB) cartridges.[6][7]

-

SPE Vacuum Manifold.

-

Concentrator/Evaporator: Nitrogen blow-down apparatus.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector capable of Selected Ion Monitoring (SIM).[8]

Experimental Workflow and Protocols

The entire analytical procedure is outlined in the workflow diagram below.

Caption: Workflow for Simazine quantification in wastewater.

Step-by-Step Sample Preparation Protocol (SPE)

This protocol is based on established solid-phase extraction methods for triazine herbicides from aqueous matrices.[7][9]

-

Sample Collection: Collect approximately 500 mL of wastewater in an amber glass bottle. If immediate analysis is not possible, store at 4°C for no longer than 7 days.

-

Internal Standard Spiking: To a 500 mL aliquot of the sample, add a precise volume of a Simazine-d5 stock solution to achieve a final concentration of 1.0 µg/L. Mix thoroughly.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of Ethyl Acetate.

-

Flush with 5 mL of Methanol.

-

Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.

-

-

Sample Loading: Load the spiked wastewater sample through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove residual polar interferences. Dry the cartridge thoroughly by pulling a vacuum for 15-20 minutes. This drying step is critical for ensuring efficient elution with a non-polar solvent.

-

Elution: Elute the retained analytes (Simazine and Simazine-d5) by passing 2 x 4 mL aliquots of Ethyl Acetate through the cartridge. Collect the eluate in a clean glass tube.

-

Concentration: Gently evaporate the eluate to near dryness under a stream of ultra-high purity nitrogen at approximately 35-40°C.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of Ethyl Acetate. The sample is now ready for GC-MS analysis. This protocol achieves a 500-fold concentration factor.

GC-MS Instrumental Analysis

The following parameters serve as a validated starting point and may be adapted for specific instrumentation.[8][10][11]

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Pulsed Splitless | Maximizes transfer of trace analytes onto the column for best sensitivity. |

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Injector Temp. | 250°C | Ensures rapid volatilization of Simazine without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC-MS. Hydrogen can offer faster analysis times.[11] |

| Column Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for good chromatographic separation on a standard 30m column. |

| Column | 30m x 0.25mm ID, 0.25µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5SilMS) | A robust, low-polarity column that provides excellent separation for semi-volatile compounds like Simazine.[8] |

| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from potential interferences and ensures elution of the analytes. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and quantification. |

| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and promote ionization. |

| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analytes, reducing chemical noise.[10] |

| SIM Ions (m/z) | Simazine: 201 (Quantifier), 186 (Qualifier) Simazine-d5: 211 (Quantifier), 196 (Qualifier) | The quantifier ion is typically the most abundant and is used for concentration calculations. Qualifier ions are used for identity confirmation based on their abundance ratio to the quantifier. |

Calibration and Quantification

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting the Simazine stock solution in Ethyl Acetate. Typical concentration ranges might be 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L.

-

Spiking Internal Standard: Spike each calibration standard with the Simazine-d5 internal standard to the same final concentration used in the samples (e.g., 1.0 mg/L, which corresponds to the 1.0 µg/L in the original water sample after the 500x concentration factor).

-

Calibration Curve: Analyze each calibration standard using the GC-MS method. For each point, calculate the Response Ratio: Response Ratio = (Peak Area of Simazine) / (Peak Area of Simazine-d5) Plot the Response Ratio (y-axis) against the concentration of Simazine (x-axis). Perform a linear regression on the data. The curve must have a coefficient of determination (r²) of ≥ 0.995 for the calibration to be considered valid.

-

Sample Quantification: Analyze the prepared wastewater sample extracts. Calculate the Response Ratio for the sample and determine its concentration using the linear regression equation from the calibration curve. The final concentration in the original water sample is then calculated considering the initial sample volume and final extract volume.

Method Validation and Quality Control

To ensure the trustworthiness of the results, a rigorous quality control (QC) protocol must be followed, consistent with guidelines from regulatory bodies like the U.S. EPA.[12][13][14]

| QC Check | Description | Frequency | Acceptance Criteria |

| Method Blank | An aliquot of reagent water carried through the entire analytical procedure. | One per analytical batch. | Analyte concentration must be below the Method Detection Limit (MDL). |

| Laboratory Control Sample (LCS) | An aliquot of reagent water spiked with a known concentration of Simazine. | One per analytical batch. | Recovery should be within 80-120% of the true value. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Two aliquots of a real sample spiked with a known concentration of Simazine. | One MS/MSD pair per 20 samples. | Recovery and Relative Percent Difference (RPD) should meet laboratory-defined limits, typically 70-130% recovery and <20% RPD. |

| Internal Standard Response | The peak area of Simazine-d5 in a sample. | Every sample. | Should be within 50-150% of the average response in the calibration standards. |

| Qualifier Ion Ratio Check | The ratio of the qualifier ion area to the quantifier ion area. | Every sample and standard. | Must be within ±20% of the ratio observed in a mid-level calibration standard. |

Method Detection Limit (MDL) and Limit of Quantitation (LOQ): The MDL should be determined by analyzing at least seven replicate spikes in reagent water at a concentration near the expected detection limit.[14][15] The LOQ is typically defined as the lowest concentration on the calibration curve that can be reported with an acceptable level of precision and accuracy.[14] For this method, an LOQ in the range of 0.05 - 0.1 µg/L in the original water sample is achievable.

References

-

Isotope Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for Quantifying Urinary Metabolites of Atrazine, Malathion, and 2,4-Dichlorophenoxyacetic Acid. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Mass Spectrometry for Pesticide Residue Analysis. Lab Manager. Available at: [Link]

-

Method Validation and Peer Review Policies and Guidelines. US EPA. Available at: [Link]

-

Method Validation and Peer Review Policies and Guidelines. US EPA. Available at: [Link]

-

Solid-phase extraction of some herbicides presents in water. ResearchGate. Available at: [Link]

-

Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods (RSC Publishing). Available at: [Link]

-

Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides, imidacloprid, clothianidin, and thiamethoxam in kimchi cabbage reference materials. ResearchGate. Available at: [Link]

-

Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry. PubMed. Available at: [Link]

-

Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. US EPA. Available at: [Link]

-

Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available at: [Link]

-

Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Taylor & Francis Online. Available at: [Link]

-

3M ENVIRONMENTAL LABORATORY Procedure for the Validation of Analytical Methods. 3M. Available at: [Link]

-

Analysis of Simazine and Thiobencarb by GC-MS method using hydrogen carrier gas. JEOL. Available at: [Link]

-

Solid-phase Extraction of a Triazine Herbicide Using a Molecularly Imprinted Synthetic Receptor. Analytical Communications (RSC Publishing). Available at: [Link]

-

An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. Available at: [Link]

-

Solutions to Analytical Chemistry Problems with Clean Water Act Methods. California State Water Resources Control Board. Available at: [Link]

-

Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. ResearchGate. Available at: [Link]

-

Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]

-

Determination of Atrazine and Simazine in Environmental Water Samples by Dispersive Liquid-Liquid Microextraction with High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Environmental Chemistry Methods: Simazine. US EPA. Available at: [Link]

-

Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil. MDPI. Available at: [Link]

-

Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. University of Ferrara. Available at: [Link]

-

Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. Available at: [Link]

Sources

- 1. Mass Spectrometry for Pesticide Residue Analysis | Lab Manager [labmanager.com]

- 2. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. Simazine D5 100 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]

- 11. jeol.com [jeol.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. multimedia.3m.com [multimedia.3m.com]

Application Note: High-Precision Quantification of Simazine in Drinking Water via Isotope Dilution LC-MS/MS

Introduction & Mechanistic Rationale

Simazine is a widely utilized pre-emergence triazine herbicide that frequently infiltrates groundwater and municipal drinking water reservoirs due to its high soil mobility. Because of its potential endocrine-disrupting properties, regulatory agencies strictly monitor its presence in public water systems .

The Causality of Isotope Dilution Mass Spectrometry (IDMS): Quantifying trace-level pesticides in drinking water presents a critical analytical hurdle: matrix effects . Dissolved organic matter (e.g., humic acids) and residual inorganic salts naturally present in water cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI) in mass spectrometry.

To counteract this without relying on labor-intensive, matrix-matched calibration curves, this protocol employs Simazine-d5 as an internal standard (IS). Simazine-d5 is a stable isotopologue where five hydrogen atoms on the ethylamino groups are replaced with deuterium. Because the deuterated analog shares the exact physicochemical properties and chromatographic retention time as native simazine, it experiences identical matrix effects in the ESI source . By calculating the ratio of the native simazine signal to the Simazine-d5 signal, the protocol normalizes extraction losses and ionization fluctuations, creating a mathematically self-correcting and highly trustworthy quantitative system .

Experimental Workflow

Fig 1: IDMS workflow for Simazine quantification, highlighting matrix-effect nullification.

Step-by-Step Methodology

This protocol is adapted from modern direct-injection paradigms (e.g., EPA Method 536.0), bypassing lengthy Solid-Phase Extraction (SPE) steps in favor of high-throughput LC-MS/MS [[1]]([Link]).

Phase 1: Reagent Preparation & Preservation

-

Prepare IS Stock: Reconstitute certified Simazine-d5 reference material in 100% LC-MS grade methanol to a concentration of 1.0 µg/mL . Causality: Methanol is chosen over water for stock solutions to prevent the hydrolytic degradation of the triazine ring during long-term storage.

-

Sample Collection: Collect 50 mL of municipal drinking water in amber glass vials. Causality: Amber glass prevents UV-induced photodegradation of the target analytes.

-

Chemical Preservation: Immediately add ammonium acetate to a final concentration of 20 mM, and sodium omadine to 64 mg/L.

Phase 2: Sample Preparation

-

Aliquoting: Transfer 1.0 mL of the preserved water sample into a 2.0 mL autosampler vial.

-

Isotope Spiking: Add 5 µL of the 1.0 µg/mL Simazine-d5 working solution to the vial (yielding a final IS concentration of 5.0 ng/mL).

-

Equilibration: Vortex the vial vigorously for 15 seconds. Causality: This ensures the deuterated standard perfectly equilibrates with the sample matrix, binding to any dissolved organic carbon in the exact same proportion as the native simazine.

Phase 3: LC-MS/MS Instrumental Conditions

-

Column: Reverse-phase C18 (100 x 2.1 mm, 3 µm particle size).

-

Mobile Phases:

-

Solvent A: 5 mM Ammonium Acetate in Water. (Causality: The ammonium ion acts as a proton donor, drastically enhancing the [M+H]+ ionization efficiency of triazines in positive ESI mode).

-

Solvent B: 100% Methanol.

-

-

Flow Rate: 400 µL/min.

-

Injection Volume: 50 µL.

-

Gradient: 10% B held for 0.5 min, ramped to 90% B over 4.5 min, held at 90% B for 2 min, and re-equilibrated at 10% B for 3 min.

Data Presentation

To ensure high specificity, the triple quadrupole mass spectrometer must be operated in dynamic Multiple Reaction Monitoring (dMRM) mode, tracking two transitions per compound (one for quantitation, one for qualification) .

Table 1: dMRM Transitions and Collision Energies

| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Simazine | 202.1 | 124.1 | 20 | Quantitation |

| Simazine | 202.1 | 132.1 | 15 | Qualification |

| Simazine-d5 | 207.1 | 129.1 | 20 | IS Quantitation |

| Simazine-d5 | 207.1 | 137.1 | 15 | IS Qualification |

Table 2: Expected Method Performance Metrics

| Metric | Target Value | Mechanistic Implication |

| Linear Dynamic Range | 0.25 – 10.0 ng/mL | Covers standard regulatory limits (e.g., EPA MCL of 4.0 ng/mL). |

| Limit of Quantitation (LOQ) | ≤ 0.25 ng/mL | Ensures detection well below toxicological thresholds. |

| IS Recovery / Stability | 80% – 120% | Validates that matrix suppression is within the instrument's dynamic correction range. |

| Relative Standard Deviation | < 5.0% | Demonstrates high precision enabled by the isotope dilution technique. |

Quality Control: A Self-Validating System

To guarantee the trustworthiness of the analytical run, the protocol relies on the internal standard to act as an embedded sensor for system failure:

-

Absolute IS Area Monitoring: The absolute peak area of Simazine-d5 in every unknown sample is continuously compared against the peak area of Simazine-d5 in the calibration blank.

-

The Self-Validation Trigger: If the IS peak area in a sample drops below 70% of the blank's IS area, it indicates catastrophic matrix suppression that exceeds the linear correction capacity of the IDMS method.

-

Corrective Action: The system automatically flags this sample for a 1:5 dilution with reagent water and re-injection. This ensures that no false negatives are reported due to extreme ion suppression, rendering the protocol completely self-validating.

Sources

Technical Support Center: Overcoming Simazine-D5 Signal Suppression in LC-MS/MS

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing signal suppression issues when using Simazine-D5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below, you will find a synthesis of mechanistic theory, diagnostic workflows, and self-validating experimental protocols designed to restore method accuracy and sensitivity.

Core Principles: The Causality of Signal Suppression

Q: Why does Simazine-D5 experience signal suppression even though it is an isotopically labeled internal standard? A: Simazine-D5 is utilized to correct for matrix effects and recovery losses of the target analyte, Simazine. Because the isotopologue co-elutes with the native compound, they share the exact same ionization environment. In Electrospray Ionization (ESI), co-eluting matrix components (such as endogenous phospholipids in biofluids or humic acids in environmental samples) actively compete with Simazine-D5 for the limited available charge on the surface of the electrospray droplets[1],[2]. If the matrix concentration is excessively high, the absolute signal of Simazine-D5 drops significantly. While the ratio of Simazine to Simazine-D5 may remain stable, severe suppression degrades the signal-to-noise (S/N) ratio, artificially raises the lower limit of quantitation (LLOQ), and compromises the precision of the assay[3].

Q: How do I definitively diagnose that my low Simazine-D5 signal is due to matrix effects and not an instrument malfunction? A: You must isolate the ionization step from the extraction recovery step by calculating the Matrix Factor (MF)[3]. A low signal could be due to poor extraction recovery, but an MF test will definitively prove if ion suppression in the MS source is the root cause.

Diagnostic & Resolution Workflow

Workflow for diagnosing and resolving Simazine-D5 signal suppression in LC-MS/MS.

Self-Validating Protocol: Evaluating Matrix Factor (MF)

To establish a self-validating system, you must quantify the exact degree of suppression using a post-extraction spike methodology. This protocol ensures that any subsequent troubleshooting steps can be objectively measured for success[3].

Step-by-Step Methodology:

-

Prepare Neat Solution (Set A): Spike Simazine-D5 into a pure extraction solvent (e.g., your initial mobile phase) at your target working concentration.

-

Prepare Post-Extraction Spiked Matrix (Set B): Extract a blank matrix (e.g., blank plasma, water, or crop extract) using your standard sample preparation method. Spike Simazine-D5 into this post-extracted blank at the exact same concentration as Set A.

-

Analyze via LC-MS/MS: Inject both Set A and Set B in triplicate using your established chromatographic gradient and ESI source conditions.

-

Calculate Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A) Interpretation: An MF of 1.0 indicates zero matrix effect. An MF < 0.8 indicates significant ion suppression, while an MF > 1.2 indicates ion enhancement[3],[4]. If your MF is below 0.8, proceed to the troubleshooting protocols below.

Troubleshooting Guide & Experimental Protocols

Issue 1: Severe Ion Suppression from Complex Matrices

Causality: High molecular weight compounds, particularly phospholipids in biological samples or complex pigments in agricultural samples, often co-elute with triazine herbicides. These compounds foul the MS source and dominate charge competition, neutralizing the ionization potential of Simazine-D5[1],[2].

Protocol A: Solid-Phase Extraction (SPE) Clean-up for Biological/Aqueous Samples Isolating the analyte from the matrix is the most robust way to eliminate suppression[2].

-

Conditioning: Condition a mixed-mode strong anion exchange or C18 SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of ammonium acetate buffer (pH 9.0)[2].

-

Loading: Load the diluted sample matrix onto the cartridge.

-

Washing: Wash with 1 mL of LC-MS grade water followed by 1 mL of methanol to remove polar interferences without eluting the target triazines[2].

-

Elution: Elute Simazine-D5 using 500 µL of 10% formic acid in acetonitrile:methanol (3:2), followed by a second elution of 500 µL of 10% formic acid in pure acetonitrile[2].

-

Reconstitution: Evaporate the eluate to dryness under gentle nitrogen and reconstitute in the initial mobile phase[5].

Protocol B: The "Dilute and Shoot" Strategy for QuEChERS Extracts For agricultural or environmental matrices, extensive d-SPE clean-up can sometimes cause analyte loss. Diluting the extract reduces the absolute concentration of interfering matrix compounds entering the ESI source, often restoring the ionization efficiency of Simazine-D5[6].

-

Perform your standard QuEChERS extraction (acetonitrile partition with MgSO4/NaCl)[7].

-

Instead of dispersive SPE clean-up, dilute the raw acetonitrile extract 1:5 or 1:10 with LC-MS grade water or your initial mobile phase[6].

-

Inject directly. The dilution exponentially reduces the matrix load, and the high sensitivity of modern MS/MS instrumentation compensates for the diluted analyte concentration[6].

Issue 2: Chromatographic Co-elution with the "Suppression Zone"

Causality: Matrix components often elute in dense bands at specific retention times (e.g., the void volume or the end of the gradient). If Simazine-D5 elutes within these zones, it will be suppressed regardless of sample prep. Solution: Modify the chromatography to shift the retention time of Simazine-D5.

-

Alter the Gradient: Use a shallower gradient (e.g., a 0.5% B/min increase instead of 2% B/min) around the expected retention time of Simazine to resolve it from closely eluting matrix peaks[7].

-

Optimize Column Dimensions: Utilizing a column with a smaller particle size (e.g., sub-2 µm UHPLC columns) generates narrower peaks. This allows Simazine-D5 to slip between matrix elution bands, significantly reducing localized ion suppression[8].

Quantitative Impact of Troubleshooting Strategies

The following table summarizes the expected quantitative improvements in the Matrix Factor (MF) when applying the protocols detailed above, based on validated LC-MS/MS methodologies.

Table 1: Comparative Impact of Sample Preparation on Simazine-D5 Matrix Factor (MF)

| Sample Matrix | Preparation Method | Matrix Factor (MF) | Suppression Status | Reference |

| Plasma / Serum | Protein Precipitation (PPT) | 0.45 - 0.55 | Severe Suppression | [1],[3] |

| Plasma / Serum | HybridSPE / Phospholipid Depletion | 0.90 - 1.05 | Negligible | [1] |

| Agricultural Crop | QuEChERS (Undiluted Extract) | 0.65 - 0.75 | Moderate Suppression | [6] |

| Agricultural Crop | QuEChERS (1:10 Dilution) | 0.89 - 1.00 | Negligible | [6] |

| Groundwater | Direct Injection | 0.70 - 0.80 | Moderate Suppression | [9] |

| Groundwater | Online SPE | 0.95 - 1.02 | Negligible | [9] |

Frequently Asked Questions (FAQs)

Q: Can I just increase the concentration of Simazine-D5 to overcome the suppression? A: No. While increasing the internal standard concentration might yield a larger absolute peak area, it does not solve the underlying charge competition in the ESI source. In fact, excessively high concentrations of internal standard can cause cross-suppression of the target analyte (native Simazine) or lead to detector saturation and non-linear calibration responses[10].

Q: Does switching from ESI to APCI (Atmospheric Pressure Chemical Ionization) help? A: Yes, in many cases. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge allocation. Therefore, it is generally much less susceptible to matrix effects than ESI. However, APCI may offer lower overall sensitivity for certain triazines compared to ESI positive mode, requiring a careful evaluation of your required LLOQ.

Q: How do mobile phase additives affect Simazine-D5 suppression? A: Additives dictate the ionization efficiency. Triazines like Simazine readily protonate in acidic conditions. Using 0.1% formic acid or 5 mM ammonium acetate can stabilize the pH and provide an abundant proton source, which helps buffer against matrix components that might otherwise steal charge during droplet desolvation[11].

References

-

[1] Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. sigmaaldrich.com.

-

[3] A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. walshmedicalmedia.com.

-

[5] Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 14C-Simazine. benchchem.com.

-

[2] Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. oup.com.

-

[10] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. mdpi.com.

-

[4] Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. jst.go.jp.

-

[11] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). thermofisher.com.

-

[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com.

-

[8] Matrix effects impact using different chromatographic column sizes. eurl-pesticides.eu.

-

[9] Mitigating Matrix Effects in Groundwater: A Simple and Versatile Method for Quantifying Contaminants in Groundwater Using Online SPE-UHPLC-MS/MS. acs.org.

-

[6] Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato. d-nb.info.

Sources

- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS [jstage.jst.go.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. agilent.com [agilent.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting poor SPE recovery for Simazine D5 in complex matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the intricacies of sample preparation. Troubleshooting poor Solid Phase Extraction (SPE) recovery for Simazine D5—a stable isotope-labeled internal standard—requires moving beyond trial-and-error. We must treat the extraction as a thermodynamic system, isolating variables to determine exactly why the analyte is failing to reach the detector.

Below is an in-depth, self-validating technical guide designed to resolve Simazine D5 recovery issues in complex matrices.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your method, you must identify whether the loss is occurring during the extraction chemistry or the instrumental analysis. The workflow below outlines the diagnostic logic.

Diagnostic workflow for isolating Simazine D5 recovery losses during Solid Phase Extraction.

Core Troubleshooting Guide: The Mechanisms of Loss

To fix an SPE method, we must understand the causality behind the analyte's behavior. Simazine D5 interacts with sorbents and matrices based on strict physicochemical rules.

Phase 1: Analyte Breakthrough During Sample Loading

-

The Mechanism: Reversed-phase sorbents (like C18) rely on Van der Waals forces and possess a finite number of active binding sites. Simazine has a LogP of ~2.18, making it moderately hydrophobic[1][2]. If your complex matrix (e.g., plasma, soil extract) contains high concentrations of highly non-polar lipids or humic acids, these matrix components will bind to the C18 sites with a much higher affinity than Simazine.

-

The Causality: Once the sorbent is overloaded by the matrix, Simazine is outcompeted for binding sites and flows straight through the cartridge into the waste.

-

The Solution: Dilute the sample matrix to reduce the absolute mass of interferences, or utilize a higher-capacity polymeric reversed-phase sorbent (e.g., HLB)[3]. Alternatively, implement a targeted lipid-removal precipitation step prior to SPE[4].

Phase 2: Premature Elution During the Wash Step

-

The Mechanism: The purpose of the wash step is to remove polar interferences while leaving the hydrophobic analyte bound to the sorbent.

-

The Causality: If the wash solvent contains too high a percentage of organic modifier (e.g., >10% Methanol), the thermodynamic equilibrium shifts. The solvent becomes strong enough to disrupt the hydrophobic interactions between Simazine D5 and the sorbent, causing the analyte to elute prematurely[5].

-

The Solution: Keep the wash solvent strictly aqueous, or limit the organic modifier to ≤5% Methanol. Analyze the effluent of the wash step to confirm retention[5].

Phase 3: Apparent Loss Due to LC-MS/MS Ion Suppression

-

The Mechanism: Sometimes, the SPE recovery is perfectly fine, but the LC-MS/MS signal is low. Complex matrices contain endogenous compounds that co-elute with Simazine D5.

-

The Causality: During electrospray ionization (ESI), these background compounds compete with Simazine D5 for charge and access to the droplet surface, severely limiting the number of analyte molecules that become gas-phase ions[6]. The mass spectrometer detects fewer ions simply because they were never ionized.

-

The Solution: Improve the SPE clean-up by optimizing the wash steps, or utilize matrix-matched calibration to accurately quantify the suppression[6].

Self-Validating Experimental Protocol: Fractional Recovery Analysis

Do not guess where your analyte is going. Use this self-validating protocol to transform your "black box" extraction failure into a mathematically closed system. By analyzing every drop of effluent, the sum of the fractions must equal your initial spike.

Materials: 30 mg/1 mL C18 or Polymeric Reversed-Phase SPE Cartridges, Methanol (MeOH), HPLC-grade Water.

-

Conditioning: Pass 1 mL of 100% MeOH followed by 1 mL of H2O through the cartridge. Crucial: Do not let the sorbent dry out, as this collapses the alkyl chains and prevents analyte binding[4][5].

-

Loading: Load 1 mL of the complex matrix spiked with Simazine D5 (e.g., 100 ng/mL). Collect the entire flow-through in Tube A (Label: Load Fraction ).

-

Washing: Pass 1 mL of 5% MeOH in H2O through the cartridge. Collect the effluent in Tube B (Label: Wash Fraction ).

-

Elution: Pass 1 mL of 100% MeOH through the cartridge. Collect the effluent in Tube C (Label: Elution Fraction ).

-

Residual Wash (Diagnostic): Pass 1 mL of 50:50 Acetonitrile:MeOH with 1% Formic Acid. Collect in Tube D (Label: Residual Fraction ).

-

Analysis: Evaporate all four tubes to dryness under a gentle stream of nitrogen, reconstitute in 1 mL of your initial LC mobile phase, and inject into the LC-MS/MS[6].

Data Interpretation: If Tube A contains the signal, you have matrix breakthrough. If Tube B contains the signal, your wash is too strong[5]. If Tube D contains the signal, your primary elution solvent in Step 4 is too weak[7].

Quantitative Parameters & Sorbent Selection

Understanding the physicochemical properties of Simazine is non-negotiable for rational method development.

| Physicochemical Parameter | Value | SPE Methodological Implication |

| LogP (Octanol/Water) | ~2.18 | Moderately non-polar; retains strongly on C18 or polymeric reversed-phase (HLB) sorbents via Van der Waals forces[1][2]. |

| pKa | ~1.62 | Weakly basic; remains un-ionized at standard environmental/biological pH. Unsuitable for standard cation exchange without extreme acidification[2]. |

| Binding Mechanism | Hydrophobic | Relies on non-polar interactions. Highly vulnerable to displacement by high-abundance matrix lipids[7]. |

| Elution Strength | 100% Organic | Requires strong non-polar solvents (Methanol or Acetonitrile) to fully disrupt sorbent interactions for complete recovery[7]. |

Frequently Asked Questions (FAQs)

Q: My Simazine D5 stock solution shows degrading signals over time, even though it's stored at -20°C. Is it chemically degrading? A: It is highly likely precipitating, not degrading. It is a documented phenomenon that Simazine falls out of solution when high-concentration stock solutions are refrigerated or frozen[8]. Once it precipitates, sonication often fails to redissolve it completely. Standard manufacturers recommend storing working stocks at room temperature, protected from light, to prevent this physical loss[8].

Q: Should I use mixed-mode cation exchange (MCX) to get a cleaner extract for Simazine? A: No. Simazine has an extremely low pKa (~1.62)[2]. To retain it via cation exchange, the sample pH must be adjusted to at least 2 units below its pKa (pH < 0), which is highly impractical and risks degrading both the complex matrix and the analyte. Reversed-phase (HLB or C18) is the mechanistically sound choice[3].

Q: Should I adjust the pH of my sample before loading it onto a C18 cartridge? A: For Simazine, pH adjustment is primarily to manage the matrix, not the analyte. Because of its low pKa, Simazine remains neutral across a wide pH range[2]. Adjusting the sample pH to <5.0 can help ionize interfering matrix acids (making them more polar so they wash through the column), while Simazine remains safely retained via hydrophobic interactions[9].

Q: How do I definitively differentiate between true SPE loss and LC-MS/MS ion suppression? A: Perform a post-extraction spike. Extract a blank matrix using your current SPE method. After elution and reconstitution, spike Simazine D5 into the final extract and compare its LC-MS/MS signal to a neat solvent standard prepared at the exact same concentration. If the matrix signal is significantly lower, you are experiencing ion suppression in the MS source, not an extraction loss[6].

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Simazine recovery issues - Chromatography Forum [chromforum.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: LC-MS/MS Optimization for Simazine D5

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Environmental/Drug Development Scientists. Topic: Troubleshooting and optimizing Multiple Reaction Monitoring (MRM) transitions and collision energy (CE) for Simazine D5.

Scientific Context & Mechanistic Rationale

Simazine D5 ( C7H7D5ClN5 ) is a stable isotope-labeled internal standard (SIL-IS) widely utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify native simazine and related triazine herbicides[1]. By co-eluting with the native analyte, Simazine D5 corrects for matrix-induced ion suppression and variations in electrospray ionization (ESI) efficiency.

However, achieving sub-part-per-billion (ppb) limits of quantitation requires meticulous optimization of the instrument's source parameters and collision cell energies. Because deuterium bonds exhibit slightly different vibrational frequencies than hydrogen bonds (the kinetic isotope effect), the fragmentation kinetics of Simazine D5 can marginally differ from native simazine, necessitating independent MRM tuning[2].

Core MRM Optimization Parameters

The following table summarizes the empirically validated quantitative parameters for Simazine D5 optimization.

| Parameter | Value / Range | Mechanistic Rationale |

| Ionization Mode | Positive ESI (+ESI) | The nitrogen atoms within the triazine ring possess lone pairs that readily accept a proton in acidic mobile phases to form the [M+H]+ pseudomolecular ion. |

| Precursor Ion | 207.1 m/z | Represents the monoisotopic mass of protonated Simazine D5[2]. |

| Quantifier Ion | 137.1 m/z | Primary structural cleavage (loss of the deuterated ethyl group); provides the highest signal-to-noise ratio[3]. |

| Qualifier Ion | 129.1 m/z | Secondary cleavage pathway; essential for confirming peak purity and identifying isobaric interferences[4][5]. |

| Collision Energy (CE) | 20 – 35 eV | Delivers the optimal kinetic energy to fragment the side chain without shattering the highly stable triazine core ring[2][4]. |

Troubleshooting Guides & FAQs

Q1: Why is my Simazine D5 signal intensity fluctuating wildly between sample injections? A: Signal fluctuation for a SIL-IS is almost exclusively driven by matrix effects (ion suppression) rather than instrument drift. When analyzing complex environmental or biological matrices, co-eluting endogenous compounds compete for charge droplets in the ESI source.

-

Self-Validating Action: Calculate the Matrix Factor (MF). Spike Simazine D5 into a post-extraction blank matrix and compare its absolute peak area to a neat solvent standard. If the MF is < 0.8 (indicating >20% suppression), you must optimize your sample cleanup (e.g., switching to a mixed-mode polymeric SPE sorbent) or adjust the LC gradient to shift the Simazine D5 retention time away from the suppression zone.

Q2: How do I select the exact optimal collision energy (CE) for the 207.1 → 137.1 m/z transition? A: Collision Energy dictates the kinetic energy transferred to the precursor ion upon collision with the neutral gas (Argon or Nitrogen), directly governing fragmentation efficiency. Empirical data shows that a CE of 20 to 35 eV provides the maximum yield for the 137.1 m/z product ion[2][4].

-

Causality: Setting the CE too low (<15 eV) results in incomplete fragmentation, leaving a high abundance of the 207.1 m/z precursor intact. Conversely, setting the CE too high (>40 eV) induces secondary fragmentation (shattering the triazine ring itself), which depletes the 137.1 m/z target ion and severely reduces assay sensitivity.

Q3: My ion ratio (Quantifier/Qualifier) for Simazine D5 is failing the standard ±20% tolerance. What is the cause? A: A failing ion ratio indicates an isobaric interference . Another compound in your matrix is co-eluting and sharing one of your MRM transitions—most commonly the less specific 129.1 m/z qualifier transition[5].

-

Self-Validating Action: Analyze a matrix blank (without Simazine D5 spiked). If a peak appears at the Simazine D5 retention time in the 207.1 → 129.1 channel, interference is confirmed. To resolve this, re-tune the MS to find an alternative qualifier ion, or modify the LC mobile phase (e.g., change the organic modifier from Methanol to Acetonitrile) to alter chromatographic selectivity and resolve the interference.

Experimental Protocol: Self-Validating MRM Optimization

To build a robust assay, do not blindly copy literature values. Use the following step-by-step methodology to optimize the MRM transitions for your specific mass spectrometer's geometry.

Step 1: Preparation of Tuning Solution Prepare a 100 ng/mL solution of Simazine D5 in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Rationale: The formic acid acts as an abundant proton donor, ensuring robust [M+H]+ formation in the source.

Step 2: Direct Infusion & Precursor Selection Connect a syringe pump directly to the ESI source. Infuse the tuning solution at 10 µL/min. Scan the first quadrupole (Q1) from m/z 100 to 300 in positive ESI mode. Identify the precursor ion at m/z 207.1. Adjust the Declustering Potential (DP) or Fragmentor Voltage to maximize this signal without causing premature in-source fragmentation.

Step 3: Product Ion Scan (MS2) Isolate m/z 207.1 in Q1. Apply a generic collision energy (e.g., 20 eV) in the collision cell (Q2). Scan the third quadrupole (Q3) from m/z 50 to 210. Identify the most abundant structurally significant fragments (m/z 137.1 and 129.1).

Step 4: Collision Energy (CE) Ramping Set up an MRM experiment for the transitions 207.1 → 137.1 and 207.1 → 129.1. Program the instrument to ramp the CE from 5 to 45 eV in 2 eV increments. Plot the signal intensity versus CE to identify the apex (optimal CE) for each specific transition.

Step 5: Matrix Evaluation (LC-MS/MS Integration) Inject the optimized Simazine D5 standard through the analytical LC column using your final mobile phase gradient. Compare the absolute peak area and the Quant/Qual ion ratio against a matrix-matched standard to validate the absence of isobaric interferences.

Workflow Visualization

Figure 1: Logical workflow for Simazine D5 MRM optimization and validation.

References[1] Title: Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0)

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. reciplasa.es [reciplasa.es]

- 4. researchgate.net [researchgate.net]

- 5. Use of Passive and Grab Sampling and High-Resolution Mass Spectrometry for Non-Targeted Analysis of Emerging Contaminants and Their Semi-Quantification in Water - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Stable Isotope-Labeled Internal Standards

An in-depth technical comparison of Atrazine-d5 and Simazine-d5 as stable isotope-labeled internal standards (SIL-IS) for the quantitative analysis of triazine herbicides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Triazine herbicides, including atrazine and simazine, are ubiquitous agricultural contaminants frequently monitored in environmental water and biological matrices[1]. Because these matrices contain complex organic loads that cause unpredictable ion suppression or enhancement in an Electrospray Ionization (ESI) source, external calibration is insufficient for trace-level quantitation[2].

To achieve high-fidelity data, analytical methods such as EPA Method 536 rely on isotope dilution[3]. By spiking samples with deuterated analogs like Atrazine-d5 and Simazine-d5, analysts create a self-correcting system: the SIL-IS co-elutes with the native analyte, experiencing the exact same matrix effects, thereby normalizing the mass spectrometer's response[4].

Physicochemical & Mass Spectrometric Profiling